An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)-6-methyl-quinoline
An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)-6-methyl-quinoline
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, owing to its versatile biological activities and unique electronic properties. The strategic incorporation of a trifluoromethyl (CF3) group and a methyl (CH3) group into the quinoline core, as in 4-(Trifluoromethyl)-6-methyl-quinoline, is a key strategy for modulating a molecule's physicochemical characteristics. The electron-withdrawing nature of the trifluoromethyl group can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, while the methyl group can influence solubility and steric interactions.[1] This guide provides a comprehensive overview of the anticipated physicochemical properties of 4-(Trifluoromethyl)-6-methyl-quinoline, detailed experimental protocols for their determination, and a discussion of the underlying chemical principles.
Molecular Structure and Identity
IUPAC Name: 4-(Trifluoromethyl)-6-methyl-quinoline Molecular Formula: C₁₁H₈F₃N Molecular Weight: 211.19 g/mol
Structural Representation:
Caption: 2D structure of 4-(Trifluoromethyl)-6-methyl-quinoline.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-(Trifluoromethyl)-6-methyl-quinoline based on data from analogous compounds. These values should be considered estimates and require experimental verification.
| Property | Predicted Value | Rationale and Comparative Data |
| Melting Point (°C) | Solid at room temperature, likely in the range of 50-100 °C. | 2-(Trifluoromethyl)quinoline has a melting point of 58-62 °C.[1] The addition of a methyl group may slightly increase the melting point due to increased molecular weight and potential for improved crystal packing. For instance, 4-chloro-6-(trifluoromethyl)quinoline has a melting point of 48-55 °C.[2] |
| Boiling Point (°C) | > 250 °C at atmospheric pressure. | 7-(Trifluoromethyl)quinoline has a boiling point of 236.6 °C at 762 Torr.[1] The subject compound, with a similar molecular weight, is expected to have a comparable boiling point. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, DMSO, chloroform). | Quinolines are generally sparingly soluble in cold water but more soluble in hot water and most organic solvents.[3] The presence of the lipophilic trifluoromethyl group is expected to decrease water solubility. |
| pKa (of conjugate acid) | ~ 2-3 | The trifluoromethyl group is strongly electron-withdrawing, which is expected to decrease the basicity of the quinoline nitrogen. The predicted pKa for 7-(Trifluoromethyl)quinoline is 2.55.[1] |
| LogP | ~ 3-4 | The trifluoromethyl group significantly increases lipophilicity. The logP of 6-(Trifluoromethyl)quinoline is reported as 3.25.[1] |
Experimental Protocols for Physicochemical Characterization
The following section details the standard experimental procedures for determining the key physicochemical properties of 4-(Trifluoromethyl)-6-methyl-quinoline.
Melting Point Determination
Principle: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting point range typically indicates a high degree of purity.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the crystalline 4-(Trifluoromethyl)-6-methyl-quinoline is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate (initially rapid, then slow near the expected melting point).
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Principle: Solubility is determined by observing the dissolution of a solute in a solvent. A systematic approach is used to classify the compound's solubility in various solvents.[4]
Methodology:
-
Water Solubility: Add 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. Observe for complete dissolution.
-
Acid/Base Solubility: If insoluble in water, test solubility in 5% HCl and 5% NaOH solutions. Solubility in 5% HCl indicates a basic compound (amine functionality).[5] Solubility in 5% NaOH suggests an acidic compound.
-
Organic Solvent Solubility: Test solubility in common organic solvents such as ethanol, methanol, DMSO, and chloroform.
Caption: Systematic approach for solubility determination.
pKa Determination
Principle: The pKa of the conjugate acid of the quinoline nitrogen is determined by potentiometric titration. This involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of 4-(Trifluoromethyl)-6-methyl-quinoline in a suitable solvent mixture (e.g., water/methanol).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[6]
Spectroscopic Characterization
Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. ¹H, ¹³C, and ¹⁹F NMR are particularly informative for this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring and the methyl group protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing trifluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms and their chemical environments. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the CF₃ group. It is expected to show a singlet, as all three fluorine atoms are chemically equivalent, unless there is restricted rotation or chiral influence.[7][8]
Expected Spectral Features: Based on related structures, the trifluoromethyl group can influence the chemical shifts of nearby protons and carbons.[9]
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
Methodology:
-
Sample Preparation: The sample can be prepared as a KBr pellet or a thin film.
-
Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹.[10]
-
Data Analysis: Characteristic absorption bands for the quinoline ring (C=C and C=N stretching), aromatic C-H stretching, C-F stretching, and methyl group C-H stretching and bending vibrations are identified.[11][12]
Characteristic FT-IR Absorption Bands (cm⁻¹):
-
Aromatic C-H stretch: 3100-3000
-
C=C and C=N (ring stretching): 1600-1450
-
C-F stretch (strong): 1350-1150
-
Methyl C-H stretch: 2980-2850
Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and fragmentation pattern of a compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction: The sample is introduced into the mass spectrometer.
-
Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio.
-
Detection: The abundance of each ion is measured, generating a mass spectrum.[11]
Expected Fragmentation: The molecular ion peak (M⁺) should be observed at m/z 211. Fragmentation may involve the loss of a fluorine atom or other characteristic cleavages of the quinoline ring. The presence of fluorine can be further confirmed by the isotopic pattern.[13][14]
Synthesis Outline
The synthesis of 4-(Trifluoromethyl)-6-methyl-quinoline can be approached through established methods for quinoline synthesis, such as the Friedländer annulation or the Gould-Jacobs reaction.[15] A plausible synthetic route involves the condensation of a suitably substituted aniline with a β-ketoester bearing a trifluoromethyl group.
Caption: A general synthetic approach to 4-(Trifluoromethyl)-6-methyl-quinoline.
Safety and Handling
While a specific safety data sheet (SDS) for 4-(Trifluoromethyl)-6-methyl-quinoline is not available, general precautions for handling trifluoromethylated quinoline derivatives should be followed. These compounds are typically irritants.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16][17][18]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[19]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[16]
Conclusion
4-(Trifluoromethyl)-6-methyl-quinoline is a compound with significant potential in various fields of chemical research. This guide provides a comprehensive framework for its physicochemical characterization, drawing upon data from analogous structures and established experimental protocols. The presented methodologies offer a clear path for researchers to experimentally determine the properties of this and other novel quinoline derivatives, thereby facilitating their development and application. The synthesis and thorough characterization of this compound will undoubtedly contribute to the expanding library of functionalized quinolines for scientific exploration.
References
- BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
- Capot Chemical Co., Ltd. (2011, August 15). MSDS of 2-(Trifluoromethyl)quinoline.
- ResearchGate. (2025, August 7). Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins.
- Kong, X., et al. (2024, December). Determination of pKa Values of C−H Bonds in Polar Fluorinated Arenes Referred to a New CF3SO2‐Substituted Anchor Compound. CHEMSUSCHEM.
- ChemicalBook. (2025, July 19). 6-(TRIFLUOROMETHYL)QUINOLINE,95% MIN(HPLC)
- International Journal of Scientific Development and Research. (n.d.).
- Thermo Fisher Scientific. (2025, September 19). 4-Chloro-2-(trifluoromethyl)
- MDPI. (2023, November 28).
- BenchChem. (2025).
- Thermo Fisher Scientific. (2025, September 22). 4-Chloro-8-(trifluoromethyl)
- Thermo Fisher Scientific. (2017, July 27). 4-Hydroxy-8-methyl-2-(trifluoromethyl)
- Impactfactor. (n.d.).
- Arabian Journal of Chemistry. (2017, January 1). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
- ResearchGate. (2017, December 29). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
- ResearchGate. (2016, August 10). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
- Thermo Fisher Scientific. (n.d.). 4-Chloro-6-(trifluoromethyl)quinoline, 99% 5 g.
- Unknown. (n.d.).
- Beilstein Journals. (n.d.).
- Unknown. (n.d.). Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo.
- Journal of the American Chemical Society. (2011, June 7).
- SciSpace. (n.d.).
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- PMC. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
- Chemazon Official. (2025, September 5). Order of Acidity and PKa in heterocyclic compounds | CSIR NET Dec 2024 Chemistry.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.
- Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules.
- Organic Chemistry Tutor. (n.d.).
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media.
- ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.
- Sigma-Aldrich. (n.d.). 4-Chloro-6-(trifluoromethyl)quinoline.
- RSC Publishing. (n.d.).
- Der Pharma Chemica. (n.d.).
- ChemicalBook. (2025, July 19). 4-HYDROXY-6-METHYL-2-(TRIFLUOROMETHYL)
- PubChem. (n.d.). 4-(Trifluoromethyl)quinoline-6-carboxylic acid | C11H6F3NO2 | CID 84018363.
- Unknown. (2023, August 31). Solubility of Organic Compounds.
- PMC. (2024, November 5).
- MDPI. (2026, February 15).
- Chem-Impex. (n.d.). 4-Chloro-6-(trifluoromethyl)quinoline.
- Ossila. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 31009-34-4.
- LOCKSS. (2021, December 24).
- SciSpace. (2021, August 23).
- ResearchGate. (n.d.).
- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Chemistry LibreTexts. (2023, August 29).
- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
- Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.
- Analytical Chemistry. (n.d.). Mass Spectrometric Analysis.
- Santa Cruz Biotechnology. (n.d.). 4-Amino-6-(trifluoromethyl)quinoline | CAS 247113-89-9.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Chloro-6-(trifluoromethyl)quinoline, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. iipseries.org [iipseries.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 13. asianpubs.org [asianpubs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. capotchem.cn [capotchem.cn]
